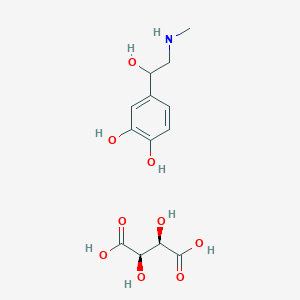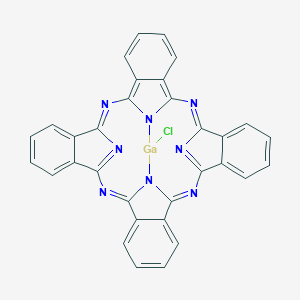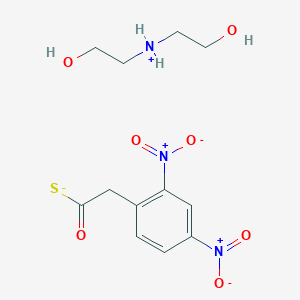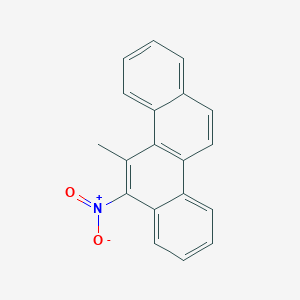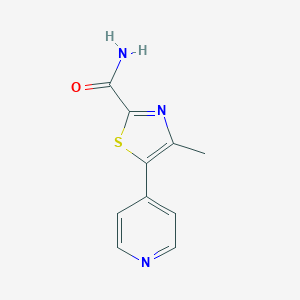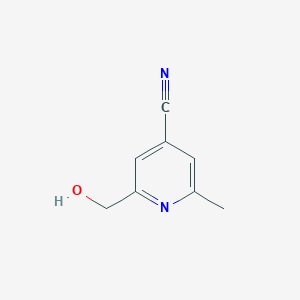
2-(Hydroxymethyl)-6-methylisonicotinonitrile
Descripción general
Descripción
Synthesis Analysis The synthesis of "2-(Hydroxymethyl)-6-methylisonicotinonitrile" and its derivatives typically involves complex organic reactions. Although specific synthesis details for this compound were not directly found, related research on biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block showcases the enzymatic polymerization methods which could be analogous in synthesizing structurally complex nitriles (Jiang et al., 2014).
Molecular Structure Analysis The molecular structure and physical properties of compounds like "2-(Hydroxymethyl)-6-methylisonicotinonitrile" are crucial for determining their application potential. Studies on compounds such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile highlight the importance of crystal structure, DFT, and photophysical studies in understanding the properties of nitrile derivatives (Ahipa et al., 2014).
Chemical Reactions and Properties Chemical reactions involving hydroxymethyl and nitrile groups often include polymerization, crosslinking, and functional group transformations. For instance, the reactivity of 2,5-bis(hydroxymethyl)furan in enzymatic polymerization with diacid ethyl esters showcases the versatile chemical behavior of hydroxymethyl compounds in creating polyesters (Jiang et al., 2014).
Physical Properties Analysis The physical properties of "2-(Hydroxymethyl)-6-methylisonicotinonitrile" derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the study on new luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile discusses its good absorption and fluorescence properties, indicating its potential in applications requiring light emission (Ahipa et al., 2014).
Chemical Properties Analysis The chemical properties, such as reactivity towards other chemicals, stability, and degradation behavior, are key to understanding the application scope of "2-(Hydroxymethyl)-6-methylisonicotinonitrile" and its derivatives. The enzymatic polymerization approach to synthesize biobased polyesters provides insights into the reactive nature and potential application areas of similar compounds (Jiang et al., 2014).
Aplicaciones Científicas De Investigación
-
Furan Platform Chemicals
- Field: Green Chemistry
- Application: Furan platform chemicals (FPCs) are directly available from biomass and can be used to synthesize a wide range of compounds . This includes the conversion of furfural and 5-hydroxy-methylfurfural into various chemicals .
- Method: The synthesis involves the use of biomass as a starting material, which is then converted into FPCs .
- Results: The use of FPCs can lead to the production of a variety of simple or complex chemicals .
-
Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF)
- Field: Pure and Applied Chemistry
- Application: 2,5-bis(hydroxymethyl)furan (BHMF) is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels .
- Method: The synthesis of BHMF involves various synthetic procedures, each with its own advantages and limitations .
- Results: BHMF has the potential to become a part of the biorefinery market .
-
Applications of BHMF in Fabricating Polyurethane, Self-healing Materials, Resins, and More
- Field: Bioresources
- Application: BHMF can be used as a direct material and intermediate in fabricating polyurethane, self-healing materials, resins, and more .
- Method: The application of BHMF involves ring-opening, double-bond addition, and oxidation reactions .
- Results: The use of BHMF in these applications presents both challenges and opportunities for the future .
-
Hydrogenation Products of Biomass-Derived Hydroxymethylfurfural
- Field: Green Chemistry
- Application: Hydroxymethylfurfural (HMF) is one of the platform molecules obtained from biomass. HMF transformation in a reductive atmosphere allows obtaining numerous value-added molecules with applications in several recently emerged sectors, e.g., biofuels and biopolymers .
- Method: The process involves the transformation of HMF in a reductive atmosphere .
- Results: This process is still intensively investigated, and more efficient, stable, and sustainable solutions are envisaged .
-
Toxic Compounds Formation During Decomposition of Lignocellulosic Biomass Polymers
- Field: Microbial Growth and Fermentation
- Application: Common toxic compounds 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are formed from dehydration of pentose and hexose, respectively, during decomposition of lignocellulosic biomass polymers .
- Method: The process involves the decomposition of lignocellulosic biomass polymers .
- Results: Furfural and HMF represent a major class of aldehyde toxic chemicals that inhibit microbial growth and interfere with subsequent fermentation for production of renewable fuels .
Propiedades
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBKEWEKAICOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591362 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-methylisonicotinonitrile | |
CAS RN |
108129-25-5 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


